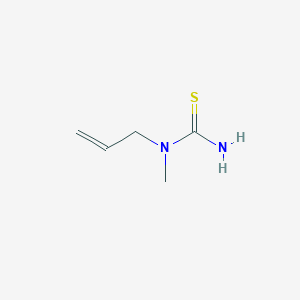
N-Methyl-N-prop-2-en-1-ylthiourea
Description
Properties
CAS No. |
127879-23-6 |
|---|---|
Molecular Formula |
C5H10N2S |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
1-methyl-1-prop-2-enylthiourea |
InChI |
InChI=1S/C5H10N2S/c1-3-4-7(2)5(6)8/h3H,1,4H2,2H3,(H2,6,8) |
InChI Key |
GXQGTKHOKKMQHL-UHFFFAOYSA-N |
SMILES |
CN(CC=C)C(=S)N |
Canonical SMILES |
CN(CC=C)C(=S)N |
Synonyms |
Thiourea, N-methyl-N-2-propenyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-Methyl-N-prop-2-en-1-ylthiourea with two structurally related compounds from the literature: N-Methyl-2-phenylpropan-1-amine (aromatic amine) and N,N-diethyl-2-methylprop-1-en-1-amine (enamine) . Key differences in functional groups and substituents influence their physical properties and reactivity.
Physical Properties and Solubility
- Thiourea Derivative: Higher polarity due to the thiourea group, leading to moderate solubility in polar solvents (e.g., DMSO, ethanol). The allyl group may reduce crystallinity compared to saturated analogs.
- Aromatic Amine : Lower solubility in water due to the hydrophobic phenyl group; soluble in organic solvents like chloroform .
- Enamine: Hydrophobic diethyl groups limit aqueous solubility but enhance compatibility with nonpolar reaction media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


